molecular formula C25H46O5Si2 B569939 (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester CAS No. 1235828-36-0

(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester

Cat. No.: B569939
CAS No.: 1235828-36-0
M. Wt: 482.808
InChI Key: XDHLIGLHBSYULY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are known for their protective properties in organic synthesis, making the compound valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .

Industrial Production Methods

the principles of protecting group chemistry and the use of tert-butyl(dimethyl)silyl groups are well-established in industrial organic synthesis .

Chemical Reactions Analysis

Types of Reactions

(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol .

Scientific Research Applications

(gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (gammaR)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-gamma-hydroxybenzenepentanoic Acid Ethyl Ester involves its ability to act as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl groups protect hydroxyl groups from unwanted reactions, allowing for selective transformations of other functional groups. This selective protection is crucial in multi-step synthesis processes .

Properties

IUPAC Name

ethyl (4R)-5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O5Si2/c1-12-28-23(27)16-14-20(26)17-19-13-15-21(29-31(8,9)24(2,3)4)22(18-19)30-32(10,11)25(5,6)7/h13,15,18,20,26H,12,14,16-17H2,1-11H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHLIGLHBSYULY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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